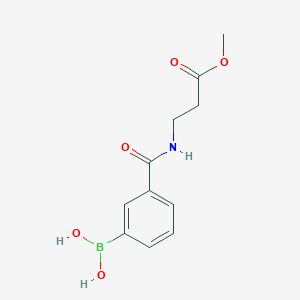
6,7-Bis(2-Methoxyethoxy)-4-methoxychinazolin
Übersicht
Beschreibung
“6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is a chemical compound that is a member of quinazolines . It is also known by other names such as “6,7-Bis(2-methoxyethoxy)-4(3H)-quinazolinone” and "6,7-Bis(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one" .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one process involves reacting 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde . Another process involves the creation of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives .
Molecular Structure Analysis
The molecular formula of “6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is C14H18N2O5 . The molecular weight is 294.30 g/mol . The InChI string representation of its structure is InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11 (15-9-16-14 (10)17)8-13 (12)21-6-4-19-2/h7-9H,3-6H2,1-2H3, (H,15,16,17) .
Physical And Chemical Properties Analysis
“6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point ranges from 190.0 to 194.0 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Krebstherapie
6,7-Bis(2-Methoxyethoxy)-4-methoxychinazolin: ist ein Schlüsselzwischenprodukt bei der Synthese von Proteintyrosinkinase-Inhibitoren wie Tandutinib, Erlotinib und Gefitinib . Diese Verbindungen sind für die Behandlung verschiedener Krebsarten von Bedeutung, da sie in der Lage sind, Signalwege zu hemmen, die die Zellteilung und -differenzierung regulieren. So werden beispielsweise Erlotinib (Tarceva®) und Gefitinib (Iressa®) zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) eingesetzt, während Tandutinib in klinischen Studien für myeloische Leukämie (ML) und fortgeschrittene Myelodysplasie (MDS) eingesetzt wird .
Syntheseprozessentwicklung
Die Verbindung war Gegenstand von Patentanmeldungen, die verbesserte Syntheseprozesse detailliert beschreiben. Diese Prozesse sind entscheidend für die Entwicklung kostengünstiger und skalierbarer Produktionsmethoden für Pharmazeutika. Beispielsweise beschreibt ein patentiertes Verfahren die Synthese von Erlitinib-Hydrochlorid, die die Verwendung von This compound als Vorläufer umfasst .
Tyrosinase-Inhibition
Forschungen haben 6,7-Bis(2-Methoxyethoxy)-4(3H)-chinazolinon als einen potenten Inhibitor der Tyrosinase identifiziert, ein Enzym, das für die Melaninproduktion verantwortlich ist. Diese Anwendung ist besonders relevant bei der Entwicklung von Anti-Bräunungsmitteln für Lebensmittel wie geschnittenen Äpfeln .
Wirkmechanismus
Target of Action
The primary target of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline interacts with its target, the EGFR tyrosine kinase, by inhibiting its phosphorylation . This inhibition blocks the signal transduction pathway, thereby inhibiting the growth of tumor cells and inducing their apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival . By inhibiting EGFR tyrosine kinase, 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline disrupts this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline’s action include the inhibition of tumor cell growth and the induction of apoptosis . These effects result from the compound’s inhibition of EGFR tyrosine kinase, which disrupts the EGFR signaling pathway .
Eigenschaften
IUPAC Name |
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-18-4-6-21-13-8-11-12(16-10-17-15(11)20-3)9-14(13)22-7-5-19-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDVZLVFQPRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)OC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253688 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312937-41-9 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312937-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)


![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)




![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)